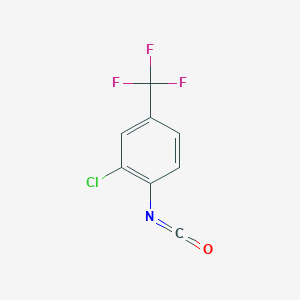

2-Chloro-4-(trifluoromethyl)phenyl isocyanate

描述

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry and the growing need for specialized synthetic intermediates in pharmaceutical applications. While specific historical records of its initial synthesis are limited in the available literature, the compound appears to have gained prominence alongside the development of trifluoromethyl-containing pharmaceuticals in the latter half of the 20th century.

The synthetic methodology for producing this compound has undergone significant refinement over time. Traditional approaches often involved multi-step processes starting from chlorinated trifluoromethylbenzene precursors, followed by nitration, reduction, and final conversion to the isocyanate functionality using phosgene or related reagents. Contemporary research has focused on developing more efficient and environmentally friendly synthetic routes, as evidenced by patent literature describing improved methodologies that reduce the formation of isomeric impurities and minimize environmental impact.

The compound has established itself as a crucial building block in the synthesis of various pharmaceutical intermediates and specialty chemicals. Its importance has grown particularly in the context of developing molecules containing both halogen and trifluoromethyl substituents, which are valuable pharmacophores in modern drug discovery programs.

Nomenclature and Structural Identification

This compound is systematically identified by the Chemical Abstracts Service registry number 51488-22-3. The International Union of Pure and Applied Chemistry name for this compound is 2-chloro-1-isocyanato-4-(trifluoromethyl)benzene, which precisely describes the positional arrangement of all substituents on the benzene ring.

The molecular formula C₈H₃ClF₃NO indicates a molecular weight of 221.56 grams per mole. The structural representation shows a benzene ring substituted at position 1 with an isocyanate group, position 2 with a chlorine atom, and position 4 with a trifluoromethyl group. The canonical Simplified Molecular Input Line Entry System representation is expressed as FC(F)(F)c1ccc(N=C=O)c(Cl)c1.

Table 1: Physical and Chemical Properties of this compound

The International Chemical Identifier key for this compound is NEURYOYRKPFLKH-UHFFFAOYSA-N, providing a unique digital identifier for database searches and chemical informatics applications. The compound exists as a liquid under standard conditions, appearing as a clear colorless to white substance.

Positional Isomerism in Halogenated Trifluoromethylphenyl Isocyanates

The study of positional isomerism within the halogenated trifluoromethylphenyl isocyanate family reveals significant structural diversity and varying chemical properties. Several distinct isomers exist, each characterized by different arrangements of the chlorine, trifluoromethyl, and isocyanate substituents on the benzene ring.

4-Chloro-2-(trifluoromethyl)phenyl isocyanate, identified by Chemical Abstracts Service number 16588-69-5, represents another important member of this family. This isomer features the chlorine atom at position 4 and the trifluoromethyl group at position 2, creating a different electronic and steric environment compared to the 2-chloro-4-(trifluoromethyl) arrangement. The molecular formula remains C₈H₃ClF₃NO with an identical molecular weight of 221.56 grams per mole.

4-Chloro-3-(trifluoromethyl)phenyl isocyanate, bearing Chemical Abstracts Service number 327-78-6, presents yet another positional variant. This compound shows distinct physical properties, including a melting point range of 40-42°C and a boiling point of 86-90°C at 14 millimeters of mercury. The solid-state characteristics of this isomer contrast with the liquid nature of the 2-chloro-4-(trifluoromethyl) variant under standard conditions.

Table 2: Comparative Analysis of Chlorotrifluoromethylphenyl Isocyanate Isomers

The presence of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate, with Chemical Abstracts Service number 50528-86-4, further expands the isomeric landscape. This compound maintains the same molecular formula while presenting a different substitution pattern that affects its chemical reactivity and potential applications.

The electronic effects of the chlorine and trifluoromethyl substituents vary significantly among these isomers due to their different positions relative to the isocyanate functional group. The trifluoromethyl group exerts strong electron-withdrawing effects through both inductive and resonance mechanisms, while the chlorine atom contributes additional electron-withdrawing character through inductive effects. The specific positioning of these groups influences the electrophilicity of the isocyanate carbon, affecting reaction rates and selectivity in synthetic applications.

Research into synthetic methodologies has revealed that different isomers may require distinct synthetic approaches and present unique challenges in terms of regioselectivity and purification. The development of efficient synthetic routes for each isomer has become increasingly important as their individual applications in pharmaceutical and materials chemistry have been identified and exploited.

属性

IUPAC Name |

2-chloro-1-isocyanato-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEURYOYRKPFLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408340 | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51488-22-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Nitration

Starting compound : o-chlorotrifluoromethylbenzene is commonly used as the aromatic substrate.

Nitration conditions : Instead of traditional mixed acid (concentrated nitric acid and sulfuric acid), an acetic anhydride/concentrated nitric acid system is preferred. This system generates acetyl nitrate in situ, enabling nitration at lower temperatures (10–15 °C) with reduced risk and fewer isomeric impurities.

Procedure : The chlorotrifluoromethylbenzene is mixed with acetic anhydride, and concentrated nitric acid is added dropwise under controlled temperature and stirring for 3–4 hours. The reaction mixture is then washed with 4–6% sodium hydroxide aqueous solution to neutral pH (7.5–8.0) to isolate the nitroaromatic intermediate.

Reduction to Amide Intermediate

Traditional approach : Reduction of the nitro group to an amine or amide typically uses iron powder/ethanol systems, which generate iron mud waste and hydrogen gas, posing environmental and safety concerns.

Improved method : A ferric trichloride hexahydrate (FeCl3·6H2O)/hydrazine hydrate system in ethanol is employed. This method avoids iron mud waste, is safer and more environmentally friendly, and is amenable to industrial scale-up.

Process details : The organic phase containing the nitro compound is mixed with activated carbon and FeCl3·6H2O in ethanol, heated to reflux, and hydrazine hydrate solution (80% mass fraction) is added dropwise over approximately 3 hours. The mixture is filtered hot, ethanol evaporated, and the residue extracted with an organic solvent (e.g., dioxane) to isolate the amide intermediate.

Conversion to Isocyanate

Reagents : Triphosgene is commonly used as a safer phosgene equivalent. Catalysts such as pyridine or 4-dimethylaminopyridine (DMAP) facilitate the reaction.

Reaction conditions : Triphosgene and catalyst are dissolved in an organic solvent (e.g., dioxane or 1,2-dichloroethane). The amide solution is added dropwise at low temperature (around -5 °C) to control reaction rate and minimize side reactions. The mixture is then heated to reflux for 3–5 hours.

Isolation : After reaction completion (monitored by chromatographic methods to ensure raw material residue <1%), the solvent is removed under reduced pressure. The crude isocyanate product is purified by vacuum distillation under controlled vacuum (≤ -0.096 MPa) and temperature (95–100 °C) to yield the final 2-chloro-4-(trifluoromethyl)phenyl isocyanate with purity above 99.8%.

Summary Table of Preparation Steps and Conditions

| Step | Process Description | Key Reagents & Conditions | Notes/Advantages |

|---|---|---|---|

| 1 | Nitration of o-chlorotrifluoromethylbenzene | Acetic anhydride, concentrated nitric acid; 10–15 °C; 3–4 h | Lower temperature nitration; reduced isomer impurities; safer than mixed acid |

| 2 | Reduction of nitro to amide | FeCl3·6H2O, hydrazine hydrate (80%), ethanol; reflux; 3 h dropwise addition | Avoids iron mud waste; environmentally friendly; suitable for scale-up |

| 3 | Isocyanate formation | Triphosgene, catalyst (pyridine or DMAP), organic solvent (dioxane or 1,2-dichloroethane); -5 °C dropwise addition; reflux 3–5 h | Controlled addition minimizes side products; high purity product |

| 4 | Purification | Vacuum distillation at ≤ -0.096 MPa, 95–100 °C | High purity (>99.8%) and yield (76–81%) |

Research Findings and Performance Data

Yield and purity : The optimized process achieves molar yields of approximately 76–81% with product purity exceeding 99.8%, as confirmed by chromatographic analysis (HPLC, UV detection at 254 nm).

| Peak Number | Retention Time (min) | Area (%) |

|---|---|---|

| Main product | 2.755 | 99.18% |

| Impurities | 3.448, 4.345 | <1% total |

Environmental and safety improvements : Replacement of traditional nitration acids with acetic anhydride/nitric acid reduces reaction temperature and hazard; hydrazine hydrate/FeCl3 system eliminates iron sludge waste and hydrogen evolution; triphosgene use reduces phosgene handling risks.

Industrial applicability : The described method is scalable, safer, and more environmentally sustainable compared to classical routes, facilitating industrial production of this compound.

Additional Notes

Catalyst choice : Pyridine and DMAP are effective catalysts for the phosgenation step, with slight variations in yield and purity depending on solvent and catalyst.

Temperature control : Maintaining low temperature during triphosgene addition is crucial to avoid side reactions and decomposition.

Solvent selection : Ethanol is used in reduction; dioxane or 1,2-dichloroethane are preferred for isocyanate formation due to their stability and solubility properties.

化学反应分析

Types of Reactions

2-Chloro-4-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Alcohols: React with the isocyanate group to form urethanes.

Amines: React with the isocyanate group to form ureas.

Phosgene: Used in the synthesis of the isocyanate from the corresponding aniline.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

科学研究应用

Chemical Synthesis

2-Chloro-4-(trifluoromethyl)phenyl isocyanate serves as an essential intermediate in synthesizing various organic compounds. Its unique trifluoromethyl and chloro groups enhance reactivity, making it suitable for creating complex molecules.

Key Reactions

- Nucleophilic Reactions : The compound reacts with nucleophiles such as amines and alcohols to form stable adducts, which are crucial in synthesizing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorescent Sensors

In a study focused on developing photoinduced electron transfer (PET) chemosensors, researchers utilized this compound to create highly sensitive detection systems for metal ions. The sensors demonstrated significant fluorescence changes upon interaction with target ions, showcasing the compound's utility in analytical chemistry.

Sensor Development

The compound is particularly valuable in the development of sensors due to its ability to form chemosensors that detect specific ions or molecules through fluorescence changes.

Applications in Environmental Monitoring

Fluorescent sensors synthesized from this compound have been employed for detecting pollutants in water sources, providing rapid and sensitive monitoring capabilities essential for environmental protection.

Pharmaceutical Applications

This compound plays a role in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs).

Case Study: Drug Development

In the development of anti-tumor drugs, this isocyanate has been identified as a key intermediate. Its structural properties facilitate the formation of biologically active compounds, which are critical in cancer therapy. The compound's reactivity enables modifications that enhance the efficacy and selectivity of drug candidates.

Material Science

The compound's unique properties allow it to be used in material science for creating advanced materials with tailored functionalities.

Applications in Polymer Chemistry

This compound can be utilized to synthesize polyurethane derivatives that exhibit improved thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and elastomers.

作用机制

The mechanism of action of 2-chloro-4-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols and amines. This reactivity is exploited in various chemical syntheses and industrial applications .

相似化合物的比较

Physical Properties :

- Typically a colorless to pale yellow liquid.

- Reacts vigorously with water, alcohols, and amines, requiring anhydrous storage .

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of aryl isocyanates are influenced by substituent electronic and steric effects. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Profiles and Key Data

Reactivity and Stability

Electron-Withdrawing Groups (EWG) :

- The -CF₃ group in this compound enhances electrophilicity of the -NCO group, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to analogs with -CH₃ or halogens alone .

- Fluorine substituents (e.g., 4-Chloro-2-fluorophenyl isocyanate) slightly increase reactivity but reduce steric bulk compared to -CF₃ .

Steric Effects :

Market and Industrial Relevance

- This compound : Dominates in agrochemical synthesis, with demand driven by fluvalinate production .

- 4-(Trifluoromethyl)phenyl isocyanate : Preferred in electronics due to lower molecular weight and cost-effectiveness .

- 4-Chloro-2-fluorophenyl isocyanate : Emerging use in pharmaceutical APIs (e.g., kinase inhibitors) .

生物活性

2-Chloro-4-(trifluoromethyl)phenyl isocyanate, also known by its chemical formula C₈H₃ClF₃NO, is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, focusing on its pharmacological effects, synthesis methods, and potential applications.

- Molecular Formula : C₈H₃ClF₃NO

- Molecular Weight : 221.56 g/mol

- Boiling Point : 92 °C

- Melting Point : 36 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups can enhance the potency of anticancer agents. The incorporation of the trifluoromethyl moiety in phenolic compounds has been shown to significantly increase their ability to inhibit the uptake of serotonin (5-HT), which is relevant in cancer cell proliferation and survival .

Neuropharmacological Effects

Research has demonstrated that derivatives of isocyanates can modulate neurotransmitter systems. Specifically, this compound has been investigated for its effects on serotonin receptors, potentially influencing mood disorders and psychotic conditions. It has shown promise in preclinical models for treating disorders mediated by the 5-HT2A receptor .

Study 1: Serotonin Receptor Modulation

A study published in MDPI highlighted the significance of trifluoromethyl groups in enhancing the biological activity of compounds targeting serotonin receptors. The presence of this group increased the inhibitory potency on serotonin uptake by up to six-fold compared to non-fluorinated analogs .

Study 2: Synthesis and Yield Optimization

Research focused on synthesizing this compound revealed a novel method using a ferric trichloride/hydrazine hydrate system that minimizes waste and enhances yield. The final product achieved a purity of over 99% with a molar yield of approximately 82.5% .

| Synthesis Method | Yield (%) | Purity (%) |

|---|---|---|

| Ferric Trichloride/Hydrazine | 82.5 | >99 |

Applications in Drug Development

The potential applications of this compound extend beyond neuropharmacology. Its unique chemical structure makes it suitable for developing PET chemosensors, which are crucial in medical diagnostics and environmental monitoring.

常见问题

Q. What are the standard synthetic routes for 2-Chloro-4-(trifluoromethyl)phenyl isocyanate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 2-chloro-4-(trifluoromethyl)aniline with phosgene or thiophosgene under controlled conditions. For example:

- Route 1: Reaction with thiophosgene in dichloromethane at 0–5°C yields the isocyanate via intermediate formation of a thiocarbamoyl chloride.

- Route 2: Use of carbon disulfide and di-tert-butyl dicarbonate as catalysts in dimethylbenzene at 60°C optimizes purity .

Yield is influenced by temperature (lower temperatures reduce side reactions), solvent polarity (aprotic solvents favor isocyanate stability), and stoichiometric ratios (excess phosgene improves conversion).

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.

- Ventilation: Use fume hoods with >100 fpm airflow to prevent inhalation of vapors (H331 hazard) .

- Spill Management: Neutralize spills with sodium bicarbonate slurry and adsorb using vermiculite. Avoid water to prevent hydrolysis to toxic amines .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy: NMR identifies trifluoromethyl group environments (δ = -60 to -65 ppm). NMR distinguishes isocyanate carbons (δ = 120–125 ppm) .

- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Mass spectra show [M+H] peaks at m/z 239.5 .

Advanced Research Questions

Q. How do substituent positions (chloro vs. trifluoromethyl) influence mechanistic pathways in nucleophilic reactions?

Methodological Answer: The electron-withdrawing trifluoromethyl group enhances electrophilicity at the isocyanate carbon, accelerating reactions with amines (e.g., thiourea formation). In contrast, the chloro substituent at the ortho position sterically hinders bulkier nucleophiles, favoring regioselective attack at the para position. Kinetic studies using stopped-flow IR spectroscopy reveal a 30% rate increase compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:

- Meta-Analysis: Compare IC values across studies using standardized assays (e.g., enzyme inhibition in E. coli vs. mammalian cells). Adjust for solvent effects (DMSO >1% may artifactually enhance permeability) .

- Structural Validation: Confirm derivative purity via X-ray crystallography to rule out polymorphic or hydration state impacts .

Q. How do electronic effects of substituents modulate reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group lowers the LUMO energy of the aryl ring, facilitating oxidative addition in Pd-catalyzed couplings. Hammett plots using σ (CF: σ = 0.43) correlate with 20% higher yields in Suzuki-Miyaura reactions versus chloro-only analogs. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol reduction in activation energy .

Q. What are the stability limits of this compound under varying storage conditions?

Methodological Answer:

Q. How does this compound compare to structurally similar isocyanates in targeted drug design?

Methodological Answer:

- Bioavailability: The trifluoromethyl group improves logP by 0.5 units vs. nitro-substituted analogs (e.g., 2-nitro-4-(trifluoromethyl)phenyl isocyanate), enhancing blood-brain barrier penetration .

- Toxicity: Chloro substituents reduce hepatic clearance (in vitro hepatocyte assays show t = 8 hours vs. 2 hours for non-chlorinated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。